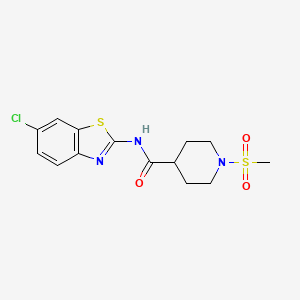

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide

Description

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide is a benzothiazole-derived compound featuring a 6-chloro-substituted benzothiazole core linked via an amide bond to a 1-methanesulfonylpiperidine-4-carboxamide moiety. This structure integrates electron-withdrawing groups (chloro, methanesulfonyl) with a heterocyclic framework, a design strategy commonly employed in bioactive molecules targeting neurological or microbial pathways .

Properties

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O3S2/c1-23(20,21)18-6-4-9(5-7-18)13(19)17-14-16-11-3-2-10(15)8-12(11)22-14/h2-3,8-9H,4-7H2,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZDKJFLABLHCDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

Chlorination: The benzothiazole ring is then chlorinated at the 6th position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

Introduction of the Methanesulfonyl Group: The chlorinated benzothiazole is reacted with methanesulfonyl chloride in the presence of a base such as triethylamine to introduce the methanesulfonyl group.

Formation of the Piperidine Carboxamide: The final step involves the reaction of the methanesulfonyl-substituted benzothiazole with piperidine-4-carboxylic acid or its derivative under appropriate coupling conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like HOBt (hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced benzothiazole derivatives.

Substitution: Formation of substituted benzothiazole derivatives with various functional groups.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or modulating receptors involved in various biological pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally related benzothiazole derivatives reported in the literature.

Key Structural and Functional Comparisons:

1-Acetyl-N-(6-chloro-1,3-benzothiazol-2-yl)-4-piperidinecarboxamide (): Differs in the piperidine substituent (acetyl vs. methanesulfonyl).

Trifluoro-substituted benzamides ():

- Replace the piperidine-carboxamide with a benzamide scaffold. Trifluoro substituents enhance antifungal activity in position-specific isomers, suggesting that electron-withdrawing groups on the benzamide ring improve microbial target engagement.

Benzothiazole-semicarbazones ():

- Feature semicarbazone moieties instead of piperidine-carboxamide. Compounds 4g and 4i demonstrated potent anticonvulsant activity (100% protection in MES tests), implying that the semicarbazone group enhances interaction with neuronal ion channels. The target compound’s methanesulfonyl group may similarly modulate ion channel binding.

Adamantyl-acetamide derivative (): Incorporates a bulky adamantyl group and methoxy substituent. chloro) alters electronic properties and metabolic stability.

- Substitutes the piperidine-carboxamide with a phenylbutanamide chain. The extended aliphatic chain likely increases lipophilicity, which may improve bioavailability but reduce target specificity compared to the rigid piperidine scaffold.

Research Findings and Implications

- Antifungal Activity : Trifluoro-substituted benzamides demonstrated that substituent position critically influences antifungal efficacy, with para-trifluoro isomers showing superior activity . The target compound’s methanesulfonyl group, being strongly electron-withdrawing, may enhance interactions with fungal enzymes.

- Anticonvulsant Potential: Semicarbazone derivatives achieved 100% seizure protection in MES models , suggesting that the target’s sulfonyl-piperidine moiety could similarly stabilize neuronal membranes or modulate GABAergic pathways.

- Structural Insights : The adamantyl-acetamide derivative’s crystallographic data highlights the role of steric bulk in molecular packing and solubility, a factor relevant to the target compound’s piperidine ring conformation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.